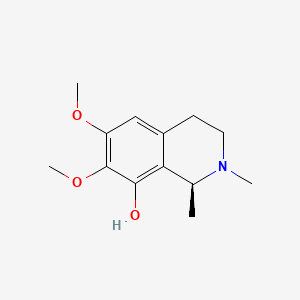

(+)-Pellotine

Description

Structure

3D Structure

Properties

CAS No. |

83-14-7 |

|---|---|

Molecular Formula |

C13H19NO3 |

Molecular Weight |

237.29 g/mol |

IUPAC Name |

(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |

InChI |

InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m0/s1 |

InChI Key |

NKHMWHLJHODBEP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |

Canonical SMILES |

CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |

Synonyms |

pellotine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CACTUS EXTRACT typically involves the extraction from natural sources or chemical synthesis. One common method is the extraction from the Lophophora species using organic solvents. The extracted material is then purified using chromatographic techniques.

In chemical synthesis, CACTUS EXTRACT can be synthesized through a series of reactions starting from simpler organic compounds. The synthetic route often involves the formation of the core structure followed by the introduction of functional groups. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of CACTUS EXTRACT is less common due to its limited demand. when produced, it follows similar extraction and purification processes as in laboratory settings but on a larger scale. The use of advanced chromatographic techniques and automated systems ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

CACTUS EXTRACT undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new compounds with different biological activities.

Common Reagents and Conditions

Common reagents used in the reactions of CACTUS EXTRACT include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of CACTUS EXTRACT depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can yield a variety of new alkaloid derivatives with potential biological activities.

Scientific Research Applications

Pharmaceutical Applications

Cactus extract is utilized in the pharmaceutical industry for its therapeutic properties. Key applications include:

- Antidiabetic Effects : Studies have shown that cactus extract can improve glucose metabolism, making it beneficial for individuals with Type II diabetes. The flavonoids present in the extract, such as quercetin glycosides, exhibit hypoglycemic effects that help regulate blood sugar levels .

- Antioxidant and Anticancer Properties : Research indicates that cactus extract possesses significant antioxidant activity, which can protect cells from oxidative stress. It has also demonstrated anticancer effects against various cancer cell lines. For instance, Opuntia dillenii extracts exhibited an inhibition percentage of 73.48% against HeLa cancer cells .

- Anti-inflammatory and Antibacterial Effects : The extract shows promise in reducing inflammation and combating bacterial infections. It has been effective against pathogens like Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing anti-inflammatory medications .

- Wound Healing : Cactus extract has been found to promote wound healing by enhancing collagen production and reducing scarring through modulation of growth factors like transforming growth factor β (TGF-β) .

Cosmetic Applications

In the cosmetic industry, cactus extract is valued for its skin benefits:

- Skin Whitening and Melanin Inhibition : Cactus extract has shown the ability to inhibit tyrosinase activity, thereby reducing melanin production in skin cells. This property is particularly useful in formulating skin-whitening products .

- Anti-aging Effects : The extract's ability to promote collagen synthesis aids in reducing wrinkles and improving skin elasticity. Its antioxidant properties also contribute to skin protection against environmental damage .

Health Products

Cactus extract is increasingly used in dietary supplements and health products:

- Weight Management : It has been reported that cactus extract can aid in weight loss by reducing appetite and fat absorption. This effect has made it a popular ingredient in weight management supplements .

- Hangover Relief : Some studies suggest that cactus extract may alleviate hangover symptoms when consumed after alcohol intake, reducing nausea and dry mouth .

Food and Beverage Applications

The food industry utilizes cactus extract for its nutritional benefits:

- Nutritional Supplement : Cactus extract is rich in dietary fiber, vitamins, and minerals, making it a valuable addition to health foods and beverages. It is often used as a natural food additive due to its antioxidant properties .

- Functional Foods : The peel of cactus fruits is used to create functional foods that promote health benefits, such as cholesterol reduction and improved digestive health .

Data Table: Summary of Cactus Extract Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical | Antidiabetic, anticancer, anti-inflammatory | Regulates blood sugar; inhibits cancer cell growth |

| Cosmetic | Skin whitening, anti-aging | Reduces melanin production; promotes collagen |

| Health Products | Weight management, hangover relief | Aids weight loss; alleviates hangover symptoms |

| Food & Beverage | Nutritional supplements, functional foods | Rich in fiber; promotes digestive health |

Case Studies

- Antidiabetic Study : A clinical trial involving participants with Type II diabetes showed significant improvements in fasting blood glucose levels after regular consumption of cactus extract over a three-month period. Participants reported better overall glycemic control compared to a control group .

- Wound Healing Research : An experimental study on rats demonstrated that those treated with cactus extract showed faster wound closure rates and reduced scarring compared to those receiving standard care alone .

- Cosmetic Efficacy Trials : A series of dermatological tests confirmed that topical application of cactus extract significantly improved skin hydration levels and reduced signs of aging over eight weeks of treatment .

Mechanism of Action

The mechanism of action of CACTUS EXTRACT involves its interaction with specific molecular targets in the body. It is known to bind to certain neurotransmitter receptors, modulating their activity. This interaction can lead to changes in neurotransmitter release and neuronal activity, contributing to its psychoactive effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve serotonin and dopamine receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cactus extract is often compared to other plant-derived bioactive compounds, such as aloe vera, green tea extract, and turmeric curcuminoids. Key differentiating factors include composition, mechanism of action, and efficacy.

Antioxidant Capacity

Key Insight : While cactus extract has moderate antioxidant capacity compared to green tea or turmeric, its betalain pigments (e.g., betacyanin) exhibit unique antiradical efficiency in lipid peroxidation models .

Anti-inflammatory Mechanisms

Key Insight: Cactus extract’s anti-inflammatory action is comparable to aloe vera but less potent than curcuminoids in systemic inflammation .

Metabolic Benefits

Key Insight: Cactus extract’s triterpenoids (e.g., apple acid) show synergistic effects with dietary fiber, enhancing glucose metabolism more effectively than fenugreek alone .

Antimicrobial Activity

Key Insight: While less potent than oregano or tea tree oil, cactus extract’s antimicrobial activity is notable for its low cytotoxicity in human cells .

Q & A

Q. What computational tools are effective for predicting cactus extract’s pharmacokinetic properties?

- Answer : Leverage in silico platforms:

- ADMET prediction: SwissADME or pkCSM for bioavailability and toxicity.

- Molecular docking: AutoDock Vina to simulate compound-protein binding (e.g., α-glucosidase inhibition).

- Validate predictions with ex vivo intestinal permeability assays (e.g., Caco-2 cell models) .

Methodological Best Practices

- Data Contradiction Analysis : Use dual independent data extraction with consensus protocols to resolve discrepancies (e.g., κ coefficient >0.8 for inter-rater reliability) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and code in repositories like Zenodo or Figshare .

- Ethical Sourcing : Comply with Nagoya Protocol guidelines for access and benefit-sharing when studying endemic cactus species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.